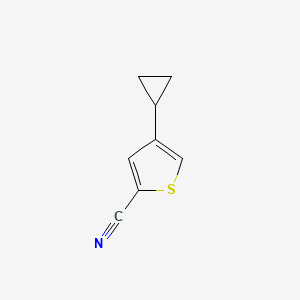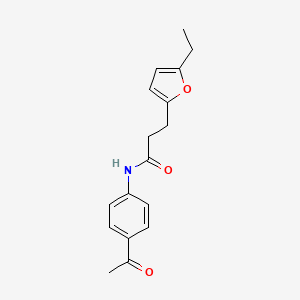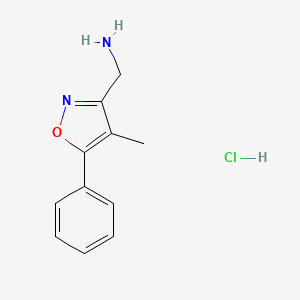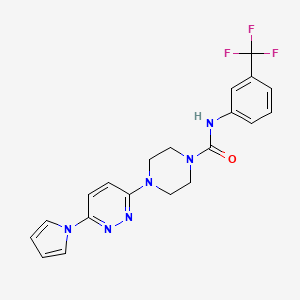
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H19F3N6O and its molecular weight is 416.408. The purity is usually 95%.
BenchChem offers high-quality 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Sure! Here’s a comprehensive analysis of the scientific research applications of 4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide:
Cancer Therapy
This compound has shown potential as an inhibitor of fibroblast growth factor receptors (FGFRs), which are implicated in various cancers. FGFR inhibitors can disrupt cancer cell proliferation, migration, and survival. Research indicates that targeting FGFRs with this compound could be effective in treating cancers such as breast, lung, prostate, and bladder cancer .
Neuroprotective Agents
Studies suggest that derivatives of this compound may have neuroprotective properties. By modulating specific signaling pathways, these compounds could protect neurons from damage, potentially offering therapeutic benefits for neurodegenerative diseases like Alzheimer’s and Parkinson’s .
Anti-inflammatory Applications
The compound’s structure allows it to interact with various enzymes and receptors involved in inflammatory processes. This makes it a candidate for developing anti-inflammatory drugs that could treat conditions such as rheumatoid arthritis and inflammatory bowel disease .
Antiviral Research
Given its ability to interact with specific molecular targets, this compound is being explored for antiviral applications. It could inhibit the replication of certain viruses by targeting viral enzymes or host cell factors essential for viral replication .
Cardiovascular Disease Treatment
Research has indicated that this compound might play a role in cardiovascular health by modulating pathways involved in heart disease. It could potentially be used to develop drugs that prevent or treat conditions like hypertension and atherosclerosis .
Antibacterial Agents
The compound’s unique structure allows it to inhibit bacterial growth by targeting essential bacterial enzymes. This makes it a promising candidate for developing new antibacterial agents, especially against antibiotic-resistant strains .
Diabetes Management
There is ongoing research into the compound’s potential to modulate insulin signaling pathways. This could lead to the development of new treatments for diabetes, improving glucose regulation and insulin sensitivity .
Psychiatric Disorders
The compound’s interaction with neurotransmitter receptors suggests it could be useful in treating psychiatric disorders. It may help in developing new medications for conditions such as depression, anxiety, and schizophrenia by modulating neurotransmitter activity .
Eigenschaften
IUPAC Name |
4-(6-pyrrol-1-ylpyridazin-3-yl)-N-[3-(trifluoromethyl)phenyl]piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19F3N6O/c21-20(22,23)15-4-3-5-16(14-15)24-19(30)29-12-10-28(11-13-29)18-7-6-17(25-26-18)27-8-1-2-9-27/h1-9,14H,10-13H2,(H,24,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GDDULOCIRDRCLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NN=C(C=C2)N3C=CC=C3)C(=O)NC4=CC=CC(=C4)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19F3N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(6-(1H-pyrrol-1-yl)pyridazin-3-yl)-N-(3-(trifluoromethyl)phenyl)piperazine-1-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-ethyl-N'-(1-(m-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)benzohydrazide](/img/structure/B2538350.png)
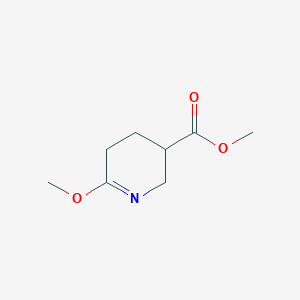
![3-(4-fluorophenyl)-N-{[4-(furan-2-yl)thiophen-2-yl]methyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2538355.png)
![2-{[5-Bromo-2-(trifluoromethoxy)phenyl]methyl}isoindole-1,3-dione](/img/structure/B2538357.png)
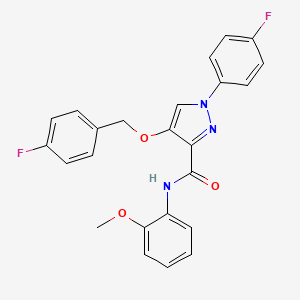
![(E)-N'-[3-cyano-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromen-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2538359.png)
![N-(4-ethoxyphenyl)-4-{[3-(piperidin-1-yl)pyrazin-2-yl]oxy}benzamide](/img/structure/B2538360.png)
![1,6,7-Trimethyl-8-(methylpropyl)-3-(2-oxopropyl)-1,3,5-trihydro-4-imidazolino[1,2-h]purine-2,4-dione](/img/structure/B2538362.png)
